molecular formula C12H18N2O3 B13883151 tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate

tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate

Cat. No.: B13883151
M. Wt: 238.28 g/mol
InChI Key: XXIZTGGBDADELD-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is characterized by the presence of a tert-butyl group, a methoxymethyl group, and a pyridinyl group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-(methoxymethyl)pyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and solvents that can enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K2CO3) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is used as a protecting group for amines. It helps in the selective protection and deprotection of functional groups during the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of pharmaceutical agents. It can be used to modify the pharmacokinetic properties of drug candidates.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It can also serve as a protecting group, temporarily masking reactive sites on molecules to prevent unwanted reactions during synthesis.

Molecular Targets and Pathways: The molecular targets of this compound include enzymes and receptors that are involved in various biochemical pathways. By interacting with these targets, the compound can modulate the activity of specific proteins and influence cellular processes.

Comparison with Similar Compounds

    tert-Butyl carbamate: A simpler carbamate compound used as a protecting group in organic synthesis.

    tert-Butyl (4-methylpiperidin-4-yl)carbamate: Another carbamate derivative with similar protecting group properties.

    tert-Butyl (4-bromobutyl)carbamate: A carbamate compound used in the synthesis of pharmacophore elements for drug development.

Uniqueness: tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate is unique due to the presence of the methoxymethyl and pyridinyl groups, which provide additional reactivity and versatility in synthetic applications. These functional groups allow for a broader range of chemical transformations and make the compound valuable in various research and industrial contexts.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl N-[4-(methoxymethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-10-7-9(8-16-4)5-6-13-10/h5-7H,8H2,1-4H3,(H,13,14,15)

InChI Key

XXIZTGGBDADELD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)COC

Origin of Product

United States

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